2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid

Description

Molecular Structure and Classification

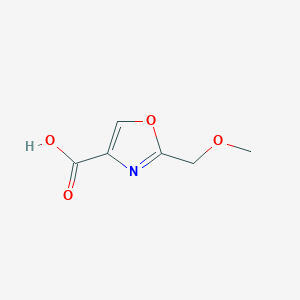

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid (CAS: 955401-89-5) is a heterocyclic organic compound with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol . Its structure features a five-membered oxazole ring substituted at position 2 with a methoxymethyl group (-CH₂-O-CH₃) and at position 4 with a carboxylic acid (-COOH) moiety. The oxazole core consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in an aromatic configuration, with delocalized π-electrons contributing to its stability.

The IUPAC name, This compound , reflects its substitution pattern. Its SMILES notation (COCC1=NC(=CO1)C(=O)O ) and InChIKey (SSRNEIUCTCGKAE-UHFFFAOYSA-N ) provide unambiguous identifiers for computational and experimental studies. The compound belongs to the oxazole family, a subclass of azoles distinguished by the presence of oxygen and nitrogen heteroatoms.

Table 1: Comparative Structural Features of Selected Oxazole Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| This compound | C₆H₇NO₄ | Methoxymethyl (2), Carboxylic acid (4) | Oxazole, Ether, Carboxylic acid |

| 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid | C₆H₇NO₄ | Methoxymethyl (5), Carboxylic acid (3) | Isoxazole, Ether, Carboxylic acid |

| 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid | C₇H₉NO₄ | Methoxymethyl (3), Methyl (5) | Isoxazole, Ether, Carboxylic acid |

The methoxymethyl group enhances solubility in polar solvents, while the carboxylic acid enables hydrogen bonding and salt formation, making the compound versatile in synthetic applications.

Historical Context in Oxazole Chemistry

Oxazole chemistry originated in the late 19th century with the synthesis of 2-methyloxazole in 1876. However, the parent oxazole molecule was not isolated until 1962 due to challenges in stabilizing its aromatic system. The development of this compound represents a modern advancement in heterocyclic synthesis, leveraging methodologies like the Fischer oxazole synthesis and Robinson-Gabriel cyclization .

Early oxazole derivatives gained prominence during World War I due to their structural similarity to penicillin intermediates. The compound emerged in the 21st century as part of efforts to optimize oxazole-based pharmacophores. For example, its synthesis often involves:

- Cyclization of β-keto esters with hydroxylamine derivatives.

- Hydrolysis of ester precursors under basic conditions.

- Green chemistry approaches , such as continuous flow reactors, which improve yield (85–90%) and reduce waste (E-factor = 2.1).

Table 2: Key Milestones in Oxazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1876 | Synthesis of 2-methyloxazole | Established foundational oxazole chemistry |

| 1896 | Fischer oxazole synthesis | Enabled 2,5-disubstituted oxazole derivatives |

| 1949 | Cornforth rearrangement discovery | Advanced functionalization of oxazole rings |

| 2020 | Industrial-scale production of this compound | Enabled high-purity batches for pharmaceutical research |

Significance in Heterocyclic Compound Research

This compound is pivotal in medicinal and materials chemistry due to its dual functionalization. Key areas of interest include:

Pharmaceutical Applications

- Enzyme Inhibition : The oxazole core mimics peptide bonds, enabling interaction with proteases and oxidoreductases. Analogous compounds exhibit monoamine oxidase (MAO) inhibition , impacting neurotransmitter regulation.

- Antimicrobial Activity : Methoxymethyl groups enhance membrane permeability, potentiating activity against Gram-positive bacteria.

- Drug Intermediate : Serves as a precursor for antibiotics and kinase inhibitors, leveraging its carboxylic acid for conjugation.

Materials Science

- Coordination Chemistry : The carboxylic acid group binds transition metals, forming complexes with applications in catalysis.

- Polymer Modification : Incorporated into copolymers to improve thermal stability and solubility.

Table 3: Applications of this compound

| Field | Application Example | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | MAO-B inhibitor development | Competitive binding to flavin adenine dinucleotide (FAD) site |

| Catalysis | Palladium complex synthesis | Enhanced catalytic efficiency in cross-coupling reactions |

| Agrochemistry | Herbicide intermediate | Disruption of plant cell wall synthesis |

Recent studies highlight its role in green synthesis , where microwave-assisted reactions reduce energy consumption by 40% compared to traditional methods. Furthermore, its structural modularity supports combinatorial chemistry , enabling rapid generation of analogs for high-throughput screening.

Properties

IUPAC Name |

2-(methoxymethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWXGYGPOUJWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromoacetophenone with formamide can yield the oxazole ring, which can then be further functionalized to introduce the methoxymethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The methoxymethyl and carboxylic acid groups can also play roles in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Electronic Effects : Methoxymethyl and methoxyethyl groups donate electron density via the oxygen atom, enhancing solubility in polar solvents compared to ethyl or cyclopropylmethyl substituents .

- Steric Effects : Bulkier substituents (e.g., cyclopropylmethyl, 4-methoxyphenyl) may hinder rotational freedom, affecting binding to biological targets .

- Biological Activity: Aryl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit stronger interactions with aromatic residues in enzymes or receptors . Aminoalkyl-substituted analogs (e.g., Ile-MOzl-Ca) demonstrate antiplasmodial properties, likely due to peptide-like backbone integration . The methoxyethyl variant’s vasoactive effects (e.g., vasodilation at 50–100 μmol/l) highlight substituent-dependent pharmacological profiles .

Biological Activity

2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxazole ring, which is known for its diverse biological activities. The methoxymethyl group enhances its lipophilicity and solubility, potentially influencing its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial and antifungal properties by disrupting microbial cell wall synthesis or function.

- Apoptotic Induction : Research indicates that it may activate apoptotic pathways in cancer cells, promoting cell death through mechanisms such as caspase activation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

| Aspergillus niger | 16 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against fungal pathogens.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The compound demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential as a therapeutic agent in breast cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study conducted by Singh et al. evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent in clinical settings .

Case Study 2: Anticancer Mechanism

In a separate investigation focusing on the anticancer effects of oxazole derivatives, researchers found that treatment with this compound led to increased expression of p53 and enhanced cleavage of caspase-3 in MCF-7 cells. This suggests that the compound may induce apoptosis through the activation of intrinsic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid, and what challenges arise during methoxymethyl group introduction at the 2-position?

- Methodological Answer : Cyclocondensation reactions are commonly employed for oxazole-carboxylic acid derivatives. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are hydrolyzed to carboxylic acids . Introducing the methoxymethyl group at the 2-position may require protecting group strategies (e.g., tert-butoxycarbonyl) to prevent undesired side reactions. Challenges include regioselectivity and stability of the methoxymethyl moiety under acidic/basic conditions.

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity via reverse-phase chromatography (C18 column, methanol/water mobile phase) .

- NMR : Confirm substitution patterns (e.g., methoxymethyl protons at δ 3.2–3.5 ppm, oxazole ring protons at δ 7.0–8.5 ppm) .

- Melting Point : Compare observed values (e.g., 147–151°C for structurally similar oxazoles) with literature .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Acidity : The carboxylic acid group (pKa ~2.5) can be titrated potentiometrically .

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the oxazole ring’s polarity .

- Thermal Stability : Differential scanning calorimetry (DSC) can detect decomposition above 200°C, common for oxazoles .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the methoxymethyl group on the oxazole ring’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. The methoxymethyl group’s electron-donating nature may increase nucleophilic aromatic substitution susceptibility at the 5-position . Compare with methyl-substituted analogs (e.g., 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid) to quantify substituent effects .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism (e.g., oxazole vs. oxazolone forms) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, particularly for methoxymethyl and aromatic protons .

- Isotopic Labeling : Use ¹³C-labeled precursors to track carboxylate group behavior during derivatization .

Q. How does the methoxymethyl substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.